molecular formula C25H22ClN3O B2778506 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-43-4

1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2778506
CAS No.: 847396-43-4
M. Wt: 415.92
InChI Key: KCQCSCJQXQOMAL-UHFFFAOYSA-N
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Description

1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves the condensation of o-phenylenediamine with various aldehydes or acids. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The final step usually involves the ring closure of the compound to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, allowing them to exert various biological effects . The compound may inhibit specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a pyrrolidinone ring and chlorophenyl group makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

1-benzyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCSCJQXQOMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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